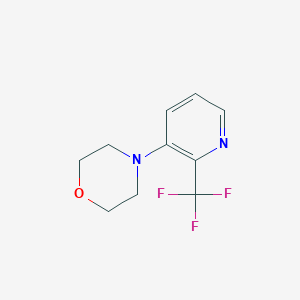

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[2-(trifluoromethyl)pyridin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(2-1-3-14-9)15-4-6-16-7-5-15/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNBOSHIYXHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 2-(Trifluoromethyl)pyridine.

Reaction with Morpholine: The 2-(Trifluoromethyl)pyridine is then reacted with morpholine under specific conditions to form the desired compound.

Reaction Conditions: Common reagents and conditions include the use of catalysts, solvents, and controlled temperatures to ensure the reaction proceeds efficiently.

Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Substitution Reactions

The morpholine nitrogen undergoes nucleophilic substitution under controlled conditions:

Oxidation and Reduction

The morpholine ring is susceptible to oxidation, while the pyridine ring remains inert under mild conditions:

Oxidation

-

Reagents: KMnO₄/H₂SO₄

-

Products: Pyridine-3-carboxylic acid derivative (via morpholine ring cleavage)

Reduction

-

Reagents: LiAlH₄/THF

-

Products: Reduced morpholine derivatives (e.g., tetrahydrofuran analogs) are not observed due to steric hindrance from the trifluoromethyl group .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

| Coupling Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 55% |

Coupling occurs preferentially at the pyridine C4 position due to electronic directing effects of the trifluoromethyl group.

Chlorination

-

Reagents : SOCl₂, DMF (catalytic)

-

Conditions : Reflux in 1,2-dichloroethane (110°C, 4h)

-

Product : 2-Chloro-4-(trifluoromethyl)pyridin-3-yl)morpholine

Cyclization

Under high-temperature conditions (160°C) with ammonium acetate, the compound undergoes cyclization to form fused polycyclic structures, though yields are moderate (50–60%) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HF gas due to trifluoromethyl group degradation.

-

Photodegradation : UV light induces radical cleavage of the C–N bond in the morpholine ring (t₁/₂ = 48h under sunlight).

Scientific Research Applications

Medicinal Chemistry

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine has shown promising results in drug development:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including phosphoinositide 3-kinase (PI3K), which is crucial in cancer research. Studies indicate that modifications in the trifluoromethyl group significantly enhance cellular potency and selectivity towards PI3K isoforms .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science

The unique properties of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine allow its use in materials science:

- Advanced Materials : Its structure makes it suitable for synthesizing materials with specific electronic and optical characteristics. The trifluoromethyl group enhances the stability and performance of these materials under various conditions .

Case Studies

- In Vivo Efficacy Studies : Research involving animal models has shown that compounds similar to 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine maintain effective concentrations over prolonged periods, indicating potential for therapeutic use in chronic conditions .

- Structure–Activity Relationship Studies : Investigations into the structure–activity relationship have revealed that variations in substituents on the pyridine ring can lead to different biological activities, providing insights into optimizing drug design .

Data Tables

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)

- Structure : A trisubstituted pyrimidine core with fluoropyridinyl and pyridinyl substituents, linked to morpholine via a piperidine spacer.

- Key Differences: The central pyrimidine ring (vs. The 2-fluoropyridinyl group increases electrophilicity compared to trifluoromethyl .

- Synthesis : Suzuki-Miyaura coupling with 3-pyridyl boronic acid under microwave (MW) heating (110°C, 1 hour) achieves cross-coupling efficiency .

4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 75)

4-((6-Chloropyridin-3-yl)methyl)morpholine

- Structure : Morpholine linked via a methyl group to a 6-chloropyridine ring.

- Key Differences: The methyl spacer reduces conjugation between morpholine and the pyridine ring, altering electronic effects. Chlorine substitution (vs.

Trifluoromethyl-Substituted Analogs in Complex Scaffolds

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester

- Structure : A pyrrolidine-carboxylic acid derivative with dual trifluoromethyl groups on pyridine and phenyl rings.

- Key Differences : The dual trifluoromethyl groups enhance lipophilicity and steric bulk, likely influencing target binding affinity. LCMS data (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes) suggest moderate polarity .

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Structure : A fused pyrrolo-pyridazine core with trifluoromethylpyridinyl and morpholine-derived substituents.

- Key Differences: The extended π-system and multiple hydrogen-bond donors/acceptors (morpholine, hydroxyl, carboxamide) suggest enhanced target specificity. LCMS (m/z 754 [M+H]⁺) and HPLC retention (1.32 minutes) indicate higher molecular weight and altered solubility compared to simpler analogs .

Structural and Functional Data Table

*Calculated based on formula C₁₁H₁₂F₃N₂O.

Biological Activity

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine, identified by its CAS number 1707392-28-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoromethyl group on a pyridine moiety. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.

The biological activity of 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine can be attributed to its ability to interact with specific receptors and enzymes. Similar compounds have shown that trifluoromethyl substitutions can enhance binding affinity and selectivity towards targets such as kinases and other enzymes involved in critical biological pathways .

Targeted Biological Pathways

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly enhances the potency of the compound against various biological targets. For instance, modifications at the pyridine ring have been shown to influence both the selectivity and efficacy of the compound against specific enzymes such as DPP-IV, which is vital in managing type 2 diabetes mellitus .

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases binding affinity |

| Morpholine ring | Enhances solubility and bioavailability |

| Pyridine modifications | Alters selectivity towards specific targets |

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of control compounds, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a trifluoromethylpyridine precursor with morpholine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 2-(trifluoromethyl)pyridin-3-yl halides with morpholine under basic conditions (e.g., K₂CO₃ in DMF).

- Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance cross-coupling efficiency.

- Purification : Column chromatography or recrystallization (using solvents like ethanol/water) improves purity. For analogs, achieving >95% purity often requires iterative crystallization, as seen in trifluoromethylpyridine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to distinguish morpholine’s N-CH₂ groups (δ ~3.5–4.0 ppm) and pyridine’s aromatic protons (δ ~7.0–8.5 ppm).

- FT-IR : Confirm C-F stretches (1000–1350 cm⁻¹) and morpholine’s C-O-C (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁F₃N₂O).

- X-ray crystallography : Resolves stereochemistry in crystalline analogs, as demonstrated in morpholine-containing pharmaceuticals .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine in catalytic applications?

- Methodological Answer :

- Electronic effects : The -CF₃ group is strongly electron-withdrawing, reducing pyridine’s basicity and directing electrophilic substitution. This can be quantified via DFT calculations (e.g., Mulliken charges).

- Steric hindrance : Molecular modeling (e.g., Spartan) predicts steric clashes at the pyridine C-2 position, affecting ligand-metal coordination.

- Experimental validation : Compare reactivity with non-fluorinated analogs in Suzuki-Miyaura couplings. For example, fluorinated pyridines exhibit slower reaction kinetics due to reduced electron density .

Q. What in vitro assays are suitable for evaluating the bioactivity of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine in kinase inhibition studies?

- Methodological Answer :

- Kinase profiling : Use TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assays to screen against kinase panels (e.g., EGFR, VEGFR).

- IC₅₀ determination : Dose-response curves with ATP-concentration variations to assess competitive inhibition.

- Structural analysis : Co-crystallization with target kinases (e.g., PDB studies) identifies binding motifs. Morpholine derivatives in patent EP 4 374 877 A2 show similar scaffold-based kinase interactions .

Q. How can contradictory solubility data for 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- Experimental validation : Use dynamic light scattering (DLS) to monitor aggregation in solvents like DMSO or THF.

- Thermal analysis : DSC (Differential Scanning Calorimetry) detects polymorphic forms affecting solubility, as seen in trifluoromethylphenyl propionic acid analogs .

Key Research Challenges

- Synthetic scalability : Balancing catalyst cost and yield in multi-step syntheses.

- Bioactivity specificity : Minimizing off-target effects in kinase inhibition.

- Data reproducibility : Standardizing solvent purity and crystallization protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.